molecular formula C7H11NO2 B7960309 2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid

2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid

Cat. No.: B7960309
M. Wt: 141.17 g/mol
InChI Key: GNOMKESJHGOJFG-UHFFFAOYSA-N
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Description

2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid is a bicyclic compound featuring a fused cyclopropane-pyrrolidine core. Its structure includes a six-membered 3-azabicyclo[3.1.0]hexane scaffold with an acetic acid moiety at the 6-position (). This compound is commercially available as a hydrochloride salt (CAS: 2891580-40-6), with a molecular formula of C₇H₁₂ClNO₂ and molecular weight of 177.63 g/mol . It serves as a critical building block in medicinal chemistry, enabling derivatization through its carboxylic acid group for drug discovery applications, particularly in synthesizing HIV-1 entry inhibitors and other bioactive molecules ().

Properties

IUPAC Name

2-(3-azabicyclo[3.1.0]hexan-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)1-4-5-2-8-3-6(4)5/h4-6,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOMKESJHGOJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CC(=O)O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Dione Intermediates

The dione intermediate undergoes selective reduction to yield the bicyclic amine. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is preferred for its ability to reduce carbonyl groups without over-reducing the amine.

Reduction Protocol :

  • Reducing Agent : Red-Al (20–40% excess)

  • Solvent : Toluene

  • Temperature : Room temperature (20–25°C)

  • Product : 3-benzyl-3-azabicyclo[3.1.0]hexane.

StepReagentSolventTemperatureOutcome
CyclizationBenzylamineToluene110°C3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione
ReductionRed-AlToluene25°C3-Benzyl-3-azabicyclo[3.1.0]hexane

Functionalization at the 6-Position

Bridgehead Lithiation and Carboxylation

Introducing the acetic acid group at the bridgehead (6-position) leverages the strain-induced reactivity of the bicyclic system. After deprotecting the benzyl group via hydrogenolysis, the free amine is protected (e.g., Boc), enabling directed lithiation.

Procedure :

  • Deprotection : Hydrogenolysis of 3-benzyl-3-azabicyclo[3.1.0]hexane using Pd/C under H₂ (1 atm).

  • Protection : Boc-anhydride in THF with triethylamine.

  • Lithiation : LDA (2 equiv) at -78°C in THF, followed by CO₂ quenching.

  • Hydrolysis : HCl (2N) to yield the carboxylic acid.

Challenges :

  • Bridgehead deprotonation requires stringent temperature control.

  • Competing side reactions at the amine necessitate robust protection strategies.

Nucleophilic Substitution Strategies

Alternative approaches exploit electrophilic intermediates at the 6-position. For example, bromination followed by cyano substitution and hydrolysis:

Steps :

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ under radical initiation.

  • Substitution : NaCN in DMF, 80°C.

  • Hydrolysis : H₂SO₄ (6M), reflux to convert nitrile to carboxylic acid.

ReactionReagentConditionsOutcome
BrominationNBS, AIBNCCl₄, 80°C6-Bromo intermediate
SubstitutionNaCNDMF, 80°C6-Cyano derivative
HydrolysisH₂SO₄Reflux6-Carboxylic acid

Alternative Approaches via Pre-functionalized Starting Materials

Cyclopropanation with Acetic Acid Precursors

Incorporating the acetic acid group during cyclopropane formation simplifies late-stage functionalization. For instance, vinyl acetic acid derivatives undergo cyclopropanation to install the carboxylic acid moiety directly.

Example :

  • Substrate : Methyl vinyl acetate.

  • Cyclopropanation : Diethylzinc and diiodomethane (Simmons-Smith conditions).

  • Outcome : Bicyclo[3.1.0]hexane with ester group, hydrolyzed to acetic acid.

Industrial Production Considerations

Scalable synthesis requires cost-effective reagents and continuous-flow systems.

Optimized Parameters :

  • Catalyst Recycling : Pd/C recovery via filtration.

  • Flow Chemistry : Microreactors for exothermic reductions (e.g., Red-Al reactions).

Chemical Reactions Analysis

Types of Reactions

2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
This compound C₇H₁₁NO₂ 141.17 (free acid) Acetic acid at 6-position Drug intermediate, HIV inhibitors
N-(3-Benzoyl-3-azabicyclo[3.1.0]hexan-6-yl)-2-oxoacetamide derivatives C₂₀H₁₆FN₃O₃ (e.g., SC55) ~417.51 Benzoyl, oxoacetamide, indole substituents HIV-1 entry inhibitors
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 3-benzyl C₁₃H₁₅NO₂ 217.26 Benzyl group on nitrogen Antimicrobial intermediates
tert-Butyl 3-azabicyclo[3.1.0]hexane-6-carbamate C₁₀H₁₈N₂O₂ 198.26 Boc-protected amine Synthetic intermediate for MAGL inhibitors
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C₇H₁₁NO₂ 141.17 Methyl group on nitrogen Unspecified (structural studies)

Functional and Pharmacological Comparisons

Physicochemical and Commercial Considerations

Table 2: Physicochemical and Commercial Profiles

Compound Solubility Stability Commercial Availability (Supplier) Price (50 mg)
This compound HCl High (polar solvent) Stable as HCl salt CymitQuimica (Ref: 3D-IHD32637) €588
tert-Butyl 3-azabicyclo[3.1.0]hexane-6-carbamate Moderate (organic solvents) Hygroscopic Combi-Blocks (Ref: QK-0392) ~$200 (estimated)
N-(3-Benzoyl derivatives) Low (lipophilic) Light-sensitive Custom synthesis (academic labs) N/A
  • Polarity : The acetic acid group increases hydrophilicity compared to esters (e.g., methyl esters in ) or amides .
  • Storage : HCl salts () offer better stability than free bases, which may require inert atmosphere storage .

Biological Activity

2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bicyclic framework characterized by the azabicyclo[3.1.0]hexane moiety, which is known for its ability to interact with various biological targets. Its molecular formula is C7H11NO2C_7H_{11}NO_2, with a molar mass of approximately 141.17 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. A common synthetic route includes the following steps:

  • Formation of the Azabicyclic Framework : Starting from appropriate precursors, the azabicyclic structure is formed through cyclization reactions.
  • Introduction of the Acetic Acid Moiety : The acetic acid group is then introduced via acylation reactions.
  • Purification : The final product is purified using chromatography techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing promising pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, including squamous carcinoma cells (A431). The IC50 values for these cells were found to be significantly lower compared to normal fibroblasts (3T3 cell line), indicating a potential for targeted cancer therapy.

Cell LineIC50 Value (µg/mL)Selectivity
A43120 - 49High
3T3>250Low

The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. The azabicyclic structure may facilitate interactions with cellular receptors or enzymes, leading to altered cellular responses.

Case Studies

Several case studies have been conducted to explore the biological implications of this compound:

  • Study on Cytotoxicity : A study demonstrated that this compound significantly reduced cell viability in A431 cells by up to 50% at higher concentrations (80 µg/mL). This study utilized the MTT assay to assess cell viability and confirmed the compound's potential as an anticancer agent .
  • Hemocompatibility Assessment : Another study evaluated the hemocompatibility of various derivatives, including this compound, showing minimal hemolysis at concentrations up to 80 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid?

  • Methodological Answer : The compound is synthesized via cyclopropanation strategies using intermediates like methyl 2-chloro-2-cyclopropylideneacetate. Key steps include ring-closure via [3+2] cycloaddition or nucleophilic substitution, followed by hydrolysis and functionalization to introduce the acetic acid moiety. Intermediate characterization relies on NMR (¹H/¹³C) and mass spectrometry (, page 138; ).

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this bicyclic compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity in the bicyclic core.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₁₁NO₂).
  • X-ray Crystallography : Confirms absolute configuration (, pages 151–167).
  • HPLC-UV/Vis : Assesses purity (>95% threshold for biological assays).

Q. What safety protocols are essential when handling azabicyclo compounds in laboratory settings?

  • Methodological Answer :

  • Use fume hoods for synthesis and handling.
  • Wear PPE (nitrile gloves, goggles) and consult Safety Data Sheets (SDS) for related analogs (e.g., azetidine derivatives, ).
  • Follow institutional chemical hygiene plans for waste disposal ().

Advanced Research Questions

Q. How can factorial design optimize enantioselective synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a 2³ factorial design to test variables (catalyst type, temperature, solvent polarity).
  • Response Surface Methodology (RSM) : Models interactions to maximize enantiomeric excess (ee).
  • Computational Pre-Screening : Quantum mechanics (e.g., DFT) predicts transition states, reducing experimental iterations ().
    • Example Table :
VariableLow Level (-1)High Level (+1)
Catalyst Loading5 mol%15 mol%
Temperature25°C60°C
SolventTHFDCM

Q. How to resolve discrepancies in catalytic activity data across studies?

  • Methodological Answer :

  • Standardized Kinetic Profiling : Conduct reactions under identical conditions (pH 7.4, 25°C).
  • In Situ Monitoring : Use ReactIR or UV-vis spectroscopy to track intermediate formation.
  • Multivariate Analysis : Decouple catalyst decomposition from intrinsic activity ( ).

Q. What computational strategies enhance reaction path discovery for novel derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) maps potential energy surfaces to identify low-barrier pathways.
  • Transition State Analysis : Predicts stereochemical outcomes for derivatives (e.g., ester or amide analogs, ).
  • Feedback Loops : Experimental data refine computational models ().

Q. How to mitigate acid-mediated decomposition in enzymatic assays?

  • Methodological Answer :

  • Pre-Screening Stability : Incubate the compound at assay pH (e.g., 4–9) for 24 hours; analyze via LC-MS.
  • Buffering Agents : Use HEPES or Tris buffers to stabilize pH.
  • Degradation Product Analysis : Identify byproducts (e.g., ring-opened species) and adjust storage conditions ( ).

Data Contradiction Analysis

  • Example : Conflicting reports on catalytic efficiency may arise from solvent polarity effects. To resolve, replicate reactions in solvents with varying dielectric constants (e.g., DMSO vs. hexane) and analyze yields via ANOVA. Cross-reference with computational solvation models ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid
Reactant of Route 2
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid

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